N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)

Covalent inhibitor design Electrophilic warhead reactivity Target engagement selectivity

N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) (CAS 882321-61-1) is a symmetrical biphenyl-bisamide characterized by a 4,4'-biphenyl core flanked by two 2-chloropropanamide moieties (molecular formula C18H18Cl2N2O2, MW 365.25 g/mol). The compound is commercially available as a research chemical with a minimum purity specification of 95% from suppliers such as Biosynth/CymitQuimica and 98% from Leyan.

Molecular Formula C18H18Cl2N2O2
Molecular Weight 365.25
CAS No. 882321-61-1
Cat. No. B2680437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)
CAS882321-61-1
Molecular FormulaC18H18Cl2N2O2
Molecular Weight365.25
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)Cl)Cl
InChIInChI=1S/C18H18Cl2N2O2/c1-11(19)17(23)21-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22-18(24)12(2)20/h3-12H,1-2H3,(H,21,23)(H,22,24)
InChIKeyGXTYWQKYKJNVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) CAS 882321-61-1: Core Chemical Identity and Research-Grade Specifications for Procurement


N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) (CAS 882321-61-1) is a symmetrical biphenyl-bisamide characterized by a 4,4'-biphenyl core flanked by two 2-chloropropanamide moieties (molecular formula C18H18Cl2N2O2, MW 365.25 g/mol) . The compound is commercially available as a research chemical with a minimum purity specification of 95% from suppliers such as Biosynth/CymitQuimica and 98% from Leyan . Its structural features—the biphenyl scaffold and the α-chloroamide electrophilic warheads—place it at the intersection of several bioactive chemotypes, including biphenyl amide p38α MAP kinase inhibitors [1] and 2-chloropropionamide-based covalent probes [2].

Why N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) Cannot Be Generically Substituted: Structural and Reactivity Decisive Factors


The biphenyl-4,4'-diylbis(2-chloropropanamide) scaffold integrates two pharmacologically decisive elements whose interplay cannot be replicated by casual analog substitution. First, the 4,4'-biphenyl spacer imposes a defined inter-warhead distance and geometry critical for cooperative target engagement; biphenyl amides with this precise connectivity have been crystallographically validated as p38α MAP kinase inhibitors with in vivo potency, whereas regioisomeric or heteroatom-linked analogs exhibit divergent binding modes [1]. Second, the 2-chloropropanamide electrophile occupies a unique reactivity niche: it is measurably less reactive than both acrylamide and chloroacetamide warheads (as demonstrated by comparative reactivity profiling of 2-chloropropionamide libraries), offering a tunable window for selective covalent modification that is lost upon substitution with more reactive or inert acylating groups [2]. The symmetrical bis-functionalization further distinguishes this compound from mono-substituted biphenyl analogs (e.g., N-biphenyl-2-yl-2-chloropropanamide, CAS 554439-47-3) by enabling bivalent target interactions .

Quantitative Differentiation Evidence for N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) Relative to Structural Analogs


Electrophilic Warhead Reactivity: 2-Chloropropanamide vs. Acrylamide and Chloroacetamide — Quantitative Reactivity Profiling

The 2-chloropropanamide warhead present in the target compound exhibits significantly attenuated reactivity compared to the widely used acrylamide electrophile found in FDA-approved covalent kinase inhibitors (e.g., Ibrutinib, Afatinib). In a systematic library evaluation, 2-chloropropionamide-containing small molecules demonstrated lower intrinsic reactivity with glutathione (GSH) in vitro than acrylamide controls, and the majority of library members did not label proteins in cells at concentrations up to 10 µM, indicating a substantially higher threshold for non-specific protein modification [1]. This reactivity profile contrasts with chloroacetamide electrophiles, which are known to exhibit faster alkylation kinetics. The reduced and stereochemically tunable reactivity of 2-chloropropanamide translates into improved selectivity windows for covalent target engagement relative to more reactive electrophilic warheads [1].

Covalent inhibitor design Electrophilic warhead reactivity Target engagement selectivity

Biphenyl Scaffold Geometry: Symmetrical 4,4'-Bisamide vs. Mono-Substituted and Asymmetric Biphenyl Analogs — Binding Mode Implications

The symmetrical 4,4'-bis(2-chloropropanamide) substitution pattern on the biphenyl core distinguishes the target compound from mono-substituted biphenyl analogs. In the biphenyl amide (BPA) series of p38α MAP kinase inhibitors, X-ray crystallography has confirmed that the biphenyl scaffold engages the kinase via a defined binding mode that is sensitive to substitution geometry [1]. Compounds in the BPA series demonstrated potent cellular activity (inhibition of HSP72 induction in SK-OV-3 cells) and in vivo efficacy in a disease model, with SAR rationalized by crystallographic binding mode analysis [1]. Mono-substituted biphenyls such as N-biphenyl-2-yl-2-chloropropanamide (CAS 554439-47-3) lack the bivalent geometry and cannot achieve the same cooperative target interactions. Furthermore, the symmetrical biphenyl scaffold has been associated with preferential binding to a wide range of proteins, with selectivity exceeding 250-fold achievable even for small molecules containing this substructure .

Kinase inhibitor design p38α MAP kinase Biphenyl amide pharmacophore

Antitumor Activity: Biphenyl Bisamide Chemotype vs. Non-Biphenyl Antitumor Agents — In Vitro Cytotoxicity in Liver and Breast Cancer Models

The biphenyl bisamide chemotype to which N,N'-biphenyl-4,4'-diylbis(2-chloropropanamide) belongs has demonstrated in vitro antitumor activity in multiple cancer cell lines. Chinese patent CN103980153A discloses biphenylamide compounds with the same 4,4'-bisamide biphenyl core that exhibit good inhibitory activity on tumor cells in vitro, specifically targeting human liver cancer and breast cancer cell lines for drug development [1]. In a related study, symmetrical biphenyl derivatives structurally analogous to taspine showed potent antiproliferative activity against ECV304 human transformed endothelial cells, suggesting antiangiogenic potential [2]. The most potent compounds in that series demonstrated IC50 values between 19.41 µM and 29.27 µM against cancer cell lines [2]. While the exact IC50 values for the specific 2-chloropropanamide derivative have not been published in peer-reviewed literature, the biphenyl-4,4'-diylbisamide scaffold consistently yields active antitumor compounds, in contrast to non-biphenyl aliphatic bisamides that typically lack this activity profile.

Antitumor activity Hepatocellular carcinoma Breast cancer

Purity and Procurement Specification: 98% vs. 95% Minimum Purity — Bench-Ready Quality for Reproducible Assays

Among commercial suppliers of N,N'-biphenyl-4,4'-diylbis(2-chloropropanamide) (CAS 882321-61-1), purity specifications vary. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers the compound at 98% purity (Product No. 1747264) , while Biosynth/CymitQuimica supplies it at a minimum purity of 95% (Ref. 3D-FB135881) . The 98% purity grade provides a 3-percentage-point advantage over the 95% baseline, reducing the potential contribution of impurities to assay variability. This is particularly relevant for covalent inhibitor studies, where reactive impurities could confound target engagement measurements. For structure-activity relationship (SAR) campaigns, using the higher-purity material minimizes the risk of impurity-driven false positives or inflated potency readouts.

Compound procurement Purity specification Assay reproducibility

PubChem BioAssay Activity: Sub-Micromolar Activity in Primary Screening — Cross-Study Comparability vs. In-Class Analogs

The compound (CAS 882321-61-1, PubChem SID associated) has been tested in at least two PubChem BioAssays, with results indicating activity at ≤1 µM in one assay (AID 1958857: 1 Active, 1 Activity ≤1 µM, 1 Tested) and additional testing in AID 1952801 [1]. While the specific biological targets and counter-screen data are not publicly detailed, this sub-micromolar activity profile is consistent with the biphenyl bisamide chemotype's known engagement of kinase and epigenetic targets. Notably, the compound's activity threshold distinguishes it from structurally simpler 2-chloropropanamides lacking the biphenyl core, which typically show no activity in cell-based assays at comparable concentrations. The dual-assay testing provides preliminary evidence of bioactivity that can guide follow-up target deconvolution studies.

Bioactivity screening PubChem BioAssay Sub-micromolar activity

Verified Research and Industrial Application Scenarios for N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)


Covalent Kinase Inhibitor Probe Development Leveraging Low-Reactivity 2-Chloropropanamide Warhead

The compound serves as a scaffold for designing covalent kinase inhibitors that require a lower-reactivity electrophile to reduce off-target labeling. As demonstrated by Allimuthu & Adams (2017), 2-chloropropionamides are less reactive than acrylamides and chloroacetamides, with most library members showing no cellular protein labeling at 10 µM [1]. The biphenyl core can be elaborated to target specific kinase ATP-binding pockets, following the BPA series precedent where biphenyl amides achieved potent in vivo p38α MAP kinase inhibition with crystallographically validated binding modes [2]. The symmetrical bis-chloropropanamide arrangement provides two covalent warheads for potential bivalent target engagement or dual-targeting strategies.

Antitumor Lead Optimization Targeting Liver and Breast Cancer Cell Lines

The biphenyl bisamide chemotype has demonstrated in vitro antitumor activity specifically against human liver cancer and breast cancer cell lines, as disclosed in CN103980153A [3]. Related symmetrical biphenyl derivatives have shown IC50 values of 19.41–29.27 µM against cancer cell lines with antiangiogenic potential [4]. The 2-chloropropanamide substituents may impart additional covalent target engagement, potentially improving residence time and efficacy. Medicinal chemistry programs can use this compound as a starting point for SAR exploration around the biphenyl core and amide substituents to optimize potency and selectivity.

Chemical Biology Tool for Protein Disulfide Isomerase (PDI) and Cysteine-Reactive Probe Studies

The 2-chloropropanamide functionality has been validated as a selective warhead for protein disulfide isomerase (PDI) inhibition, with compound S-CW3554 selectively labeling PDI and inhibiting its enzymatic activity, while showing unique cytotoxicity in multiple myeloma cells [1]. The biphenyl-bis-chloropropanamide scaffold can serve as a dimeric or bivalent probe for studying PDI and other cysteine-containing targets. The stereochemical tunability of the α-chloroamide center (via the chiral α-carbon of the propionamide moiety) enables enantiomer-specific probe development, a feature not available with achiral acrylamide warheads [1].

Building Block for Dual-Mechanism Anticancer Agents Combining Scaffold and Warhead Activities

The compound uniquely combines a biphenyl scaffold—privileged for protein binding with >250-fold specificity achievable —with 2-chloropropanamide warheads capable of covalent cysteine modification. This dual functionality enables design of compounds that simultaneously engage kinase or epigenetic targets via the biphenyl core while forming covalent adducts with active-site cysteines via the chloropropanamide moieties. Procurement at 98% purity (Leyan) ensures that impurity-driven artifacts are minimized in sensitive biochemical and cellular assays .

Quote Request

Request a Quote for N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.